
Desmethylprodine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La desméthylprodine peut être synthétisée par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Formation de la 4-phénylpipéridine : Ceci est réalisé en faisant réagir le phénylacétonitrile avec le chloroacétate d'éthyle en présence d'éthylate de sodium pour former l'éthyl 2-phénylacétoacétate. Cet intermédiaire est ensuite cyclisé avec de l'acétate d'ammonium pour donner la 4-phénylpipéridine.
N-méthylation : La 4-phénylpipéridine est ensuite méthylée à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium pour former la 1-méthyl-4-phénylpipéridine.
Estérification : Enfin, le composé est estérifié avec de l'anhydride propionique pour produire la desméthylprodine.
Méthodes de production industrielle
Les méthodes de production industrielle de la desméthylprodine ne sont pas bien documentées en raison de son classement comme substance contrôlée. La synthèse suivrait probablement des étapes similaires à la synthèse en laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La desméthylprodine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La desméthylprodine peut être oxydée pour former divers métabolites. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir la desméthylprodine en ses alcools ou amines correspondants. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : La desméthylprodine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Acide chlorhydrique ou hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Oxydation : Divers métabolites oxydés, notamment les acides carboxyliques et les cétones.
Réduction : Alcools et amines.
Substitution : Acides carboxyliques provenant de l'hydrolyse d'ester.
Applications de la recherche scientifique
La desméthylprodine a des applications de recherche scientifique limitées en raison de son statut juridique et de son potentiel d'abus. Elle a été étudiée dans les contextes suivants :
Chimie : Comme composé modèle pour l'étude de la synthèse et des réactions des dérivés de la pipéridine.
Biologie : Enquêtes sur ses effets sur le système nerveux central et sa neurotoxicité potentielle.
Médecine : Études historiques sur ses propriétés analgésiques et comparaison avec d'autres analgésiques opioïdes
Mécanisme d'action
La desméthylprodine exerce ses effets principalement par son action sur les récepteurs opioïdes du cerveau et de la moelle épinière. Elle se lie au récepteur mu-opioïde, imitant les effets des opioïdes endogènes comme les endorphines. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la transmission de la douleur, conduisant à l'analgésie. De plus, la desméthylprodine peut provoquer une stimulation du système nerveux central, ce qui est atypique pour les opioïdes .
Applications De Recherche Scientifique
Desmethylprodine has limited scientific research applications due to its legal status and potential for abuse. it has been studied in the following contexts:
Chemistry: As a model compound for studying the synthesis and reactions of piperidine derivatives.
Biology: Investigations into its effects on the central nervous system and its potential neurotoxicity.
Medicine: Historical studies on its analgesic properties and comparison with other opioid analgesics
Mécanisme D'action
Desmethylprodine exerts its effects primarily through its action on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor, mimicking the effects of endogenous opioids like endorphins. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Additionally, this compound can cause central nervous system stimulation, which is atypical for opioids .
Comparaison Avec Des Composés Similaires
La desméthylprodine est structurellement similaire à plusieurs autres composés, notamment :
Péthidine (mépéridine) : La desméthylprodine est un analogue de la péthidine, avec une structure similaire mais un groupe ester différent. La péthidine est un médicament de l'annexe II ayant des utilisations médicales acceptées.
Prodine : Un autre analogue de la péthidine, la prodine possède des isomères optiques, contrairement à la desméthylprodine.
Alphaprodine : Un composé étroitement lié ayant des propriétés analgésiques similaires mais une pharmacocinétique différente
La desméthylprodine est unique dans sa combinaison de forte puissance et de stimulation du système nerveux central, ce qui la distingue des autres opioïdes.
Propriétés
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylprodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylprodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLPRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


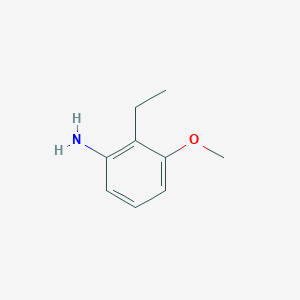
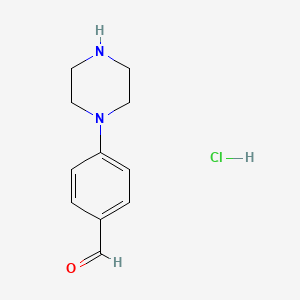

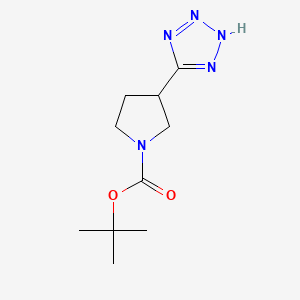

![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)
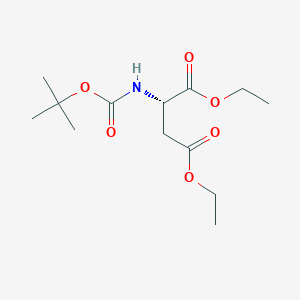

![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)
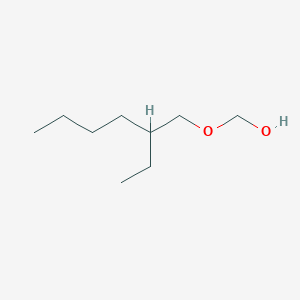

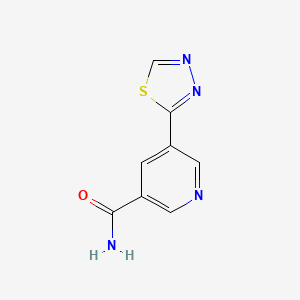

![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
